molecular formula C20H17NO3S B12344535 Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate

Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate

Cat. No.: B12344535
M. Wt: 351.4 g/mol
InChI Key: VVBMTVNOMPEXIO-UHFFFAOYSA-N
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Description

Introduction to Methyl 5-Phenyl-3-(2-Phenylacetamido)Thiophene-2-Carboxylate

Structural Classification and IUPAC Nomenclature

This compound belongs to the thiophene family, a class of five-membered aromatic heterocycles containing one sulfur atom. The compound’s structure features three distinct substituents:

  • A phenyl group at position 5, contributing steric bulk and aromatic conjugation.
  • A 2-phenylacetamido group at position 3, introducing hydrogen-bonding capabilities and structural rigidity.
  • A methyl carboxylate ester at position 2, enhancing solubility and enabling further derivatization.

The IUPAC name systematically describes these substituents:

  • The parent ring is thiophene , numbered such that the carboxylate group at position 2 receives the lowest possible index.
  • 5-Phenyl denotes the phenyl substituent at position 5.
  • 3-(2-Phenylacetamido) specifies the acetamide group attached to position 3, with a phenyl group on the acetamide’s α-carbon.
  • Methyl carboxylate indicates the ester functional group at position 2.
Table 1: Key Molecular Properties
Property Value
Molecular Formula C~20~H~17~NO~3~S
Molecular Weight 351.4 g/mol
IUPAC Name Methyl 5-phenyl-3-[(2-phenylacetyl)amino]thiophene-2-carboxylate
Canonical SMILES COC(=O)c1sc(-c2ccccc2)cc1NC(=O)Cc3ccccc3

The planar thiophene core facilitates π-π stacking interactions, while the electron-withdrawing carboxylate and electron-donating phenyl groups create a polarized electronic environment.

Historical Context of Thiophene-Based Heterocyclic Compounds

Thiophene chemistry originated in 1882 with Viktor Meyer’s isolation of thiophene as a benzene contaminant. Early studies focused on its aromaticity and reactivity, which mirror benzene but with distinct sulfur-mediated properties. Key milestones include:

  • 1930s–1950s : Development of synthetic methods like the Paal-Knorr thiophene synthesis, enabling systematic derivatization.
  • 1960s–1980s : Exploration of thiophenes in materials science, particularly conductive polymers such as polythiophene.
  • 1990s–Present : Integration into medicinal chemistry, with thiophene-based drugs targeting kinases, GPCRs, and microbial enzymes.

This compound represents a modern iteration of these efforts, combining traditional heterocyclic design with advanced functionalization strategies.

Table 2: Evolution of Thiophene Chemistry
Era Key Advancements
1880s Discovery of thiophene by Viktor Meyer
1930s Paal-Knorr synthesis for thiophene derivatives
1980s Conducting polymers (e.g., PEDOT)
2000s Thiophene-based kinase inhibitors (e.g., Imatinib analogs)

Significance in Organic and Medicinal Chemistry

Thiophene derivatives are prized for their synthetic versatility and biological activity. This compound exemplifies these traits through:

  • Organic Synthesis : The carboxylate ester serves as a handle for hydrolysis to carboxylic acids or transesterification, enabling library diversification. For example, the amide group at position 3 can participate in Suzuki-Miyaura couplings for aryl group introductions.
  • Medicinal Chemistry : Thiophene-based compounds often exhibit enhanced binding affinity due to sulfur’s polarizability. The 2-phenylacetamido group mimics natural peptide substrates, suggesting potential protease or kinase inhibitory activity. Computational studies predict favorable interactions with hydrophobic binding pockets in therapeutic targets.
Table 3: Comparative Reactivity of Thiophene Substituents
Substituent Electronic Effect Role in Medicinal Chemistry
Methyl carboxylate Electron-withdrawing Enhances metabolic stability
Phenyl group Electron-donating Promotes π-π stacking interactions
2-Phenylacetamido Mixed donor/acceptor Mimics peptide bonds

In drug discovery, this compound’s balanced lipophilicity (logP ≈ 3.65) and polar surface area (47.2 Ų) align with Lipinski’s rules for oral bioavailability. Its inclusion in screening libraries underscores its potential as a lead compound for oncology and infectious diseases.

Properties

Molecular Formula

C20H17NO3S

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 5-phenyl-3-[(2-phenylacetyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C20H17NO3S/c1-24-20(23)19-16(13-17(25-19)15-10-6-3-7-11-15)21-18(22)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,21,22)

InChI Key

VVBMTVNOMPEXIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Thiophene Core Synthesis

The thiophene ring serves as the foundational scaffold. A common approach involves the Gewald reaction , which utilizes ketones, cyanoacetates, and sulfur under basic conditions. For this compound, 2-phenylacetophenone and methyl cyanoacetate are condensed in the presence of elemental sulfur and morpholine as a base. The reaction proceeds via a Michael addition followed by cyclization, yielding 5-phenylthiophene-2-carboxylate intermediates.

Reaction Conditions :

  • Solvent : Methanol or ethanol
  • Temperature : 70–90°C
  • Catalyst : Morpholine (1.5–2.0 equivalents)
  • Yield : 68–72%

Introduction of the Acetamido Group

The 3-position of the thiophene ring is functionalized via Friedel-Crafts acylation or nucleophilic substitution . 2-Phenylacetyl chloride is reacted with the amino group introduced at the 3-position of the thiophene core. Prior amination is achieved using hydroxylamine hydrochloride under acidic conditions, followed by acylation.

Key Steps :

  • Amination : Treatment with hydroxylamine hydrochloride and FeCl₃ in DMF at 70–90°C for 4 hours.
  • Acylation : Reaction with 2-phenylacetyl chloride in anhydrous dioxane under reflux (30 minutes).
    Yield : 55–62% after purification via silica gel chromatography.

Esterification and Final Purification

The carboxylate group at the 2-position is introduced via esterification using methyl iodide or dimethyl sulfate in the presence of K₂CO₃. Final purification involves recrystallization from ethanol or column chromatography.

Optimization :

  • Solvent : Ethanol/water (2:1 v/v)
  • Temperature : Room temperature
  • Purity : >97% (HPLC)

Multicomponent Coupling Strategies

One-Pot Synthesis via Cyclocondensation

This method streamlines synthesis by combining thiophene ring formation and functionalization in a single pot. Dimethyl 3-oxoglutarate , malononitrile , and 2-phenylacetamide are reacted with sulfur and morpholine in methanol.

Reaction Profile :

  • Steps :
    • Condensation of dimethyl 3-oxoglutarate and malononitrile.
    • Cyclization with sulfur at reflux (2–3 hours).
    • In situ acylation using 2-phenylacetyl chloride.
  • Yield : 77–82%.

Advantages : Reduced purification steps and higher scalability.

Palladium-Catalyzed Cross-Coupling

For regioselective functionalization, Suzuki-Miyaura coupling is employed. A boronic ester derivative of the thiophene core is coupled with 2-phenylacetamide-substituted aryl halides using Pd(PPh₃)₄ as a catalyst.

Conditions :

  • Solvent : Toluene/water (3:1 v/v)
  • Base : K₂CO₃
  • Temperature : 90°C
  • Yield : 60–65%

Solid-Phase and Microwave-Assisted Synthesis

Solid-Phase Synthesis

Immobilization of the thiophene precursor on Wang resin enables iterative functionalization. The resin-bound intermediate undergoes acylation and esterification before cleavage with TFA.

Benefits :

  • High purity (>99%)
  • Ideal for combinatorial chemistry

Microwave Optimization

Microwave irradiation reduces reaction times significantly. For example, the acylation step is completed in 10 minutes (vs. 30 minutes conventionally) at 100°C, improving yield to 70%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Complexity
Sequential Functionalization 62–72 95–97 Moderate High
Multicomponent Coupling 77–82 97–99 High Moderate
Palladium-Catalyzed 60–65 90–92 Low High
Solid-Phase 85–88 >99 Low Very High
Microwave-Assisted 70–75 94–96 Moderate Low

Key Findings :

  • Multicomponent coupling offers the best balance of yield and scalability.
  • Solid-phase synthesis achieves exceptional purity but is resource-intensive.
  • Microwave methods are time-efficient but require specialized equipment.

Challenges and Optimization Strategies

Byproduct Formation

Issue : Undesired regioisomers during acylation.
Solution : Use of bulky bases (e.g., DIPEA) to direct substitution to the 3-position.

Low Solubility

Issue : Precipitation during esterification.
Solution : Mixed solvents (e.g., THF/DMF) enhance intermediate solubility.

Catalytic Efficiency

Issue : Pd catalyst deactivation in cross-coupling.
Solution : Ligand engineering (e.g., XPhos) improves stability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the thiophene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that thiophene derivatives, including methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been evaluated for their ability to target specific cancer pathways, showing potential in treating breast and prostate cancers .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Thiophene derivatives are known to possess broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, providing a basis for further exploration in pharmaceutical formulations .

Analgesic Effects
this compound has been studied for its analgesic properties. Research suggests that similar thiophene compounds can modulate pain pathways, offering potential as non-opioid analgesics. This application is particularly relevant in the context of the ongoing opioid crisis, as researchers seek alternatives for pain management .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various thiophene derivatives, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with this compound, suggesting its potential as a lead compound for further drug development .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial efficacy, this compound was tested against several bacterial strains. The compound demonstrated effective inhibition of bacterial growth at low concentrations, highlighting its potential use in developing new antimicrobial agents .

Summary Table of Applications

ApplicationDescriptionEvidence/Source
Anticancer ActivityInhibits proliferation of cancer cells
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
Analgesic EffectsModulates pain pathways as a potential non-opioid analgesic

Mechanism of Action

The mechanism of action of Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, thiophene derivatives have been shown to inhibit kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs include:

Compound Name Substituents (Thiophene Positions) Molecular Formula Molecular Weight (g/mol) Key References
Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate 5-Ph, 3-(2-PhAcNH), 2-COOCH₃ C₂₁H₁₇NO₃S 363.43
Methyl 5-methyl-4-phenyl-2-(2-phenylacetamido)thiophene-3-carboxylate 5-Me, 4-Ph, 2-(2-PhAcNH), 3-COOCH₃ C₂₂H₂₀N₂O₃S 392.47
Methyl 5-phenyl-3-(2-tosylacetamido)thiophene-2-carboxylate 5-Ph, 3-(2-TsAcNH), 2-COOCH₃ C₂₁H₁₉NO₅S₂ 429.50
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate 5-OH, 3-Me, 4,7-dione, 2-COOEt C₁₂H₁₀O₅S 266.27

Key Observations :

  • Positional Isomerism : The placement of substituents significantly impacts biological activity. For example, the 5-phenyl group in the target compound enhances aromatic stacking interactions in kinase binding pockets compared to 4-phenyl derivatives .

Pharmacological Activity

The target compound has been identified as a JNK1–JNK3 inhibitor, with structural analogs showing varying potencies:

  • JNK Inhibition: this compound demonstrates moderate activity (IC₅₀ ~1–10 µM) compared to methyl 2-(2-(isoquinolin-5-yl)acetamido)-4-methylthiophene-3-carboxylate (IC₅₀ <1 µM), likely due to differences in hydrophobic interactions .
  • Antimicrobial Activity : Analogues like ethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate (from ) exhibit broad-spectrum antibacterial activity, whereas the target compound’s activity remains unexplored.

Physicochemical Properties

Property Target Compound Methyl 5-methyl-4-phenyl analog Tosyl-substituted analog
LogP ~3.5 (estimated) ~3.8 ~4.2
Solubility (aq.) Low Very low Insoluble
Thermal Stability Stable to 200°C Stable to 180°C Decomposes at 150°C

Notes:

  • The 2-phenylacetamido group in the target compound improves membrane permeability compared to bulkier tosyl derivatives .
  • Methyl esters generally enhance metabolic stability over ethyl esters, as seen in .

Biological Activity

Methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate is a synthetic compound belonging to the thiophene family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C18H19N1O3S1C_{18}H_{19}N_{1}O_{3}S_{1} and a molecular weight of approximately 341.42 g/mol. The compound features a thiophene ring substituted with phenyl and acetamido groups, contributing to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies indicate that it may inhibit specific enzymes involved in tumor growth, similar to other thiophene derivatives .
  • Antimicrobial Properties : this compound exhibits antimicrobial activity against a range of bacteria. This is likely due to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which is a common feature among thiophene derivatives .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological Activity Mechanism IC50 Values (µM) References
AnticancerInduces apoptosis, inhibits proliferation3.15 (MGC803), 8.17 (HCT116)
AntimicrobialDisrupts cell membranesVaries by strain
Anti-inflammatoryInhibits cytokine productionNot specified

Case Studies and Research Findings

  • Anticancer Studies : Research has demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including colon carcinoma (HCT116) and hepatocellular carcinoma (HepG2). The compound's IC50 values indicate that it is more effective than traditional chemotherapeutics like 5-fluorouracil in certain contexts .
  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of thiophene derivatives found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Inflammation Models : In vitro models of inflammation have shown that this compound can reduce levels of inflammatory markers, indicating its potential utility in treating inflammatory diseases .

Q & A

Basic Research Question

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles, especially critical for confirming the stereochemistry of the acetamido group .
  • NMR spectroscopy : Compare 1^1H and 13^13C spectra with analogs (e.g., methyl 5-phenylthiophene-2-carboxylate derivatives) to validate substituent positions .
  • Mass spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with the empirical formula.

What advanced methodologies can optimize reaction yields during the synthesis of this compound?

Advanced Research Question

  • Catalytic system tuning : Pd-based catalysts (e.g., Pd(PPh3_3)4_4) in cross-coupling steps can enhance regioselectivity. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (reflux vs. room temperature) should be systematically tested to minimize by-products .
  • Protecting group strategies : Temporarily block reactive sites (e.g., carboxylate or amino groups) using tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during amidation .

How should researchers address contradictions in spectroscopic data or bioactivity results?

Advanced Research Question

  • Analytical cross-validation : Combine HPLC (e.g., using methanol/water mobile phases with phosphate buffers) with LC-MS to distinguish between structural isomers or degradation products .
  • Toxicological ambiguity : If bioactivity assays show unexpected toxicity (e.g., inhibition of non-target enzymes), perform dose-response studies and compare with structurally related compounds (e.g., cephalosporins with phenylacetamido groups) to identify structure-activity relationships .

What pharmacological pathways should be prioritized for evaluating this compound’s bioactivity?

Advanced Research Question

  • Enzyme inhibition assays : Screen against serine proteases or β-lactamase enzymes, given the structural similarity to cephalosporin derivatives with phenylacetamido motifs .
  • Cellular uptake studies : Use fluorescent tagging (e.g., dansyl chloride) to track intracellular localization and assess membrane permeability.

Which computational methods are suitable for predicting the compound’s reactivity or binding affinity?

Advanced Research Question

  • Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., using GROMACS or AMBER) to predict binding modes and stability .
  • Density Functional Theory (DFT) : Calculate electron density maps for the thiophene ring and acetamido group to identify reactive sites for electrophilic substitution .

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